molecular formula C12H22O2 B12701280 2-(2,6-Dimethylhept-5-enyl)-1,3-dioxolane CAS No. 66512-92-3

2-(2,6-Dimethylhept-5-enyl)-1,3-dioxolane

Cat. No.: B12701280
CAS No.: 66512-92-3
M. Wt: 198.30 g/mol
InChI Key: KCHXLUDCEMDEFL-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylhept-5-enyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a dimethylheptenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylhept-5-enyl)-1,3-dioxolane typically involves the reaction of 2,6-dimethylhept-5-en-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

    Temperature: 60-80°C

    p-Toluenesulfonic acid or sulfuric acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as Amberlyst-15 can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylhept-5-enyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the heptenyl group to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at 25-50°C.

    Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted dioxolanes depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dimethylhept-5-enyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylhept-5-enyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular processes. The dioxolane ring can also undergo hydrolysis under acidic or basic conditions, releasing the active dimethylheptenyl group.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylhept-5-enyl acetate
  • 2,6-Dimethylhept-5-enyl carbamate

Comparison

Compared to 2,6-Dimethylhept-5-enyl acetate and 2,6-Dimethylhept-5-enyl carbamate, 2-(2,6-Dimethylhept-5-enyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts different chemical reactivity and stability. The dioxolane ring provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(2,6-dimethylhept-5-enyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,11-12H,4,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHXLUDCEMDEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CC1OCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30985134
Record name 2-(2,6-Dimethylhept-5-en-1-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30985134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66512-92-3
Record name 2-(2,6-Dimethyl-5-hepten-1-yl)-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66512-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-Dimethylhept-5-enyl)-1,3-dioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066512923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,6-Dimethylhept-5-en-1-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30985134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,6-dimethylhept-5-enyl)-1,3-dioxolane
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